5S rRNA-Modifikator

Übersicht

Beschreibung

It is a precursor material used in the synthesis of perovskite solar cells, particularly formamidinium lead iodide (FAPbI₃), which has shown promise in achieving high solar conversion efficiencies . Formamidinium iodide is known for its narrower bandgap compared to methylammonium lead iodide, making it more suitable for solar energy applications .

Wissenschaftliche Forschungsanwendungen

Formamidiniumiodid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Formamidiniumiodid übt seine Wirkungen in erster Linie durch seine Rolle als Vorläufer bei der Bildung von Perovskitmaterialien aus. Das Formamidinium-Kation (FA⁺) interagiert mit Bleiiodid (PbI₂) unter Bildung von Formamidinium-Bleiiodid (FAPbI₃), das eine Perovskit-Kristallstruktur aufweist. Diese Struktur ist für den hohen Lichtabsorptionskoeffizienten, die lange Ladungsträgerlebensdauer und die geringe Exzitonbindungsenergie des Materials verantwortlich, was es für die solare Energieumwandlung hocheffizient macht .

Ähnliche Verbindungen:

Methylammoniumiodid (CH₃NH₃I): Wird bei der Synthese von Methylammonium-Bleiiodid (MAPbI₃) verwendet, das eine breitere Bandlücke und eine geringere thermische Stabilität im Vergleich zu Formamidinium-Bleiiodid aufweist.

Cäsiumiodid (CsI): Wird bei der Synthese von Cäsium-Bleiiodid (CsPbI₃) verwendet, das eine bessere thermische Stabilität, aber eine breitere Bandlücke im Vergleich zu Formamidinium-Bleiiodid aufweist.

Einzigartigkeit: Formamidiniumiodid ist einzigartig aufgrund seiner Fähigkeit, Perovskitmaterialien mit einer schmaleren Bandlücke und einer besseren thermischen Stabilität im Vergleich zu Methylammonium-Bleiiodid zu bilden. Dies macht es für hocheffiziente Solarzellen besser geeignet .

Wirkmechanismus

- The surplus of 5S rRNA relative to 16S/23S rRNA genes in some bacterial genomes suggests potential moonlighting functions beyond ribosomal assembly .

- By modifying specific RNA regions, it likely influences RNA folding, stability, and interactions within the ribosome and other cellular processes .

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

The 5S rRNA modificator interacts with various biomolecules in biochemical reactions . It plays a significant role in the modification of 5S rRNA, a process that is crucial for the function of the ribosome . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . These interactions are essential for the proper functioning of the ribosome and, consequently, protein synthesis .

Cellular Effects

The 5S rRNA modificator has profound effects on various types of cells and cellular processes . It influences cell function by modifying the structure of 5S rRNA, which is a critical component of the ribosome . This modification can impact cell signaling pathways, gene expression, and cellular metabolism . The 5S rRNA modificator can also influence the stability, translation, and localization of pivotal disease-related mRNAs .

Molecular Mechanism

The 5S rRNA modificator exerts its effects at the molecular level through a variety of mechanisms . It binds to the 5S rRNA molecule, leading to modifications that change the structure and function of the rRNA . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular effects . The modificator’s ability to bind and modify 5S rRNA is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the 5S rRNA modificator can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that the 5S rRNA modificator can significantly outperform other reagents when probing RNA structure in vivo, particularly in bacteria .

Dosage Effects in Animal Models

The effects of the 5S rRNA modificator can vary with different dosages in animal models

Metabolic Pathways

The 5S rRNA modificator is involved in the modification of 5S rRNA, a process that is part of the larger metabolic pathway of protein synthesis . The modificator interacts with the 5S rRNA molecule, leading to changes in its structure and function . This can impact metabolic flux or metabolite levels .

Transport and Distribution

The 5S rRNA modificator is transported and distributed within cells and tissues . It has an increased ability to permeate biological membranes, which allows it to effectively probe RNA structure in vivo . The transport and distribution of the 5S rRNA modificator can influence its localization or accumulation within cells .

Subcellular Localization

Given its role in modifying 5S rRNA, it is likely that the 5S rRNA modificator is localized to the ribosome, where 5S rRNA is found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Formamidiniumiodid kann durch Reaktion von Formamidinacetat mit Iodwasserstoffsäure synthetisiert werden. Die Reaktion findet typischerweise in einer wässrigen Lösung statt, gefolgt von einer Umkristallisation, um reine Formamidiniumiodid-Kristalle zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Formamidiniumiodid nach einem ähnlichen Verfahren, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur und Konzentration, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird oft durch Umkristallisation aus Ethanol weiter gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Formamidiniumiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Formamidiniumnitrat oxidiert werden.

Reduktion: Es kann zu Formamidin reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit anderen Halogeniden eingehen, um verschiedene Halogenidsalze zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenidaustauschreaktionen können mit Halogenidsalzen wie Natriumchlorid oder Kaliumbromid durchgeführt werden.

Hauptprodukte:

Oxidation: Formamidiniumnitrat.

Reduktion: Formamidin.

Substitution: Verschiedene Halogenidsalze, wie Formamidiniumchlorid oder Formamidiniumbromid.

Vergleich Mit ähnlichen Verbindungen

Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.

Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

Eigenschaften

IUPAC Name |

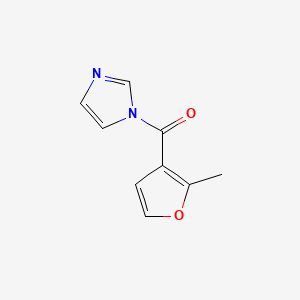

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)